molecular formula C26H39ClN2O4 B1666893 4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione CAS No. 143413-68-7

4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione

Cat. No. B1666893
M. Wt: 479 g/mol
InChI Key: QYFHCFNBYQZGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alnespirone hydrochloride is a selective 5-HT1A receptor full agonist of the azapirone chemical class. It has both antidepressant and anxiolytic effects.

Scientific Research Applications

Anxiolytic Properties

  • This compound and its isomers demonstrate anxiolytic-like activity in various animal models. Studies have shown their efficacy in the elevated plus-maze and social interaction tests, indicating potential as anti-anxiety agents (Curle et al., 1994).

Interaction with 5-HT1A Receptors

  • It exhibits high affinity for 5-HT1A receptors, a key target in psychopharmacology. This interaction is evident in hippocampal membranes and has implications for various central nervous system functions (Kidd et al., 1993).

Psychopharmacological Profile

  • The compound's enantiomers display distinct psychopharmacological profiles, influencing behavior in rodent models. This includes potential anxiolytic activity and effects on serotoninergic neurons, which could have therapeutic implications (Porsolt et al., 1992).

Anticonvulsant Activity

  • Derivatives of this compound have shown anticonvulsant properties, suggesting potential use in treating seizure disorders. Modifications to its structure impact its efficacy and toxicity, providing insights into its mechanism of action (Obniska et al., 2006).

Neuroendocrine Effects

  • Research indicates that it influences neuroendocrine responses in rats, affecting hormones like ACTH and corticosterone. This suggests potential utility in conditions involving neuroendocrine dysregulation (Levy et al., 1995).

Serotonin Receptor Ligand Properties

  • Its properties as a ligand for serotonin receptors have been studied, highlighting its role in modulating serotonin levels and related behaviors. This has implications for disorders associated with serotonin dysregulation (Charrier et al., 1994).

Radioactive Labeling and Receptor Binding

  • The compound's derivatives have been used in radioactive labeling studies to explore receptor binding dynamics, providing a tool for studying receptor function and distribution in the brain (Fabre et al., 1997).

properties

CAS RN

143413-68-7

Product Name

4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione

Molecular Formula

C26H39ClN2O4

Molecular Weight

479 g/mol

IUPAC Name

8-[4-[[(3S)-5-methoxy-3,4-dihydro-2H-chromen-3-yl]-propylamino]butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride

InChI

InChI=1S/C26H38N2O4.ClH/c1-3-13-27(20-16-21-22(31-2)9-8-10-23(21)32-19-20)14-6-7-15-28-24(29)17-26(18-25(28)30)11-4-5-12-26;/h8-10,20H,3-7,11-19H2,1-2H3;1H/t20-;/m0./s1

InChI Key

QYFHCFNBYQZGKW-UHFFFAOYSA-N

Isomeric SMILES

CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)[C@H]3CC4=C(C=CC=C4OC)OC3.Cl

SMILES

CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3.Cl

Canonical SMILES

CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(+)-(S)-N-(4-((5-methoxy-3-chromanyl)propylamino)butyl)-1,1-cyclopentanediacetimide
(+)-4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride
(-)-4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride
4-(N-(5-methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione
4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride
8-(4-(N-(5-methoxychroman-3-yl)-N-propyl)aminobutyl)-8-azaspiro(4,5)decane-7,9-dione
alnespirone
S 20244
S 20499
S 20500
S-20244
S-20499
S-20500
S20244

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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